Acetic acid;dibenzofuran-3-ol
CAS No.: 54114-06-6
Cat. No.: VC20645545
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54114-06-6 |
|---|---|
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | acetic acid;dibenzofuran-3-ol |
| Standard InChI | InChI=1S/C12H8O2.C2H4O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
| Standard InChI Key | LLUFWEPBJKGOTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Dibenzofuran, a tricyclic aromatic system comprising two benzene rings fused to a central furan ring, forms the backbone of acetic acid; dibenzofuran-3-ol. The acetic acid moiety is esterified at the 3-position of the dibenzofuran scaffold, introducing both polar and hydrogen-bonding capabilities. This structural configuration confers unique electronic properties, including enhanced fluorescence quantum yields compared to unsubstituted dibenzofurans .
Key physicochemical parameters include:
The compound’s rigidity, attributed to the dibenzofuran core, minimizes non-radiative decay pathways, resulting in high fluorescence brightness (ε × Φ ≈ 12,100 cm⁻¹ M⁻¹) . Substituents on the dibenzofuran ring modulate electronic properties; electron-donating groups enhance quantum yields, while electron-withdrawing groups redshift absorption and emission profiles .
Synthetic Methodologies
Palladium-Catalyzed C–O Cyclization
A Pd(II)-catalyzed C(sp²)–H activation strategy enables direct cyclization of phenolic precursors with acetic acid derivatives. This method involves:
This approach is limited by moderate yields but offers regioselective control, critical for accessing analogs with specific substitution patterns .
Negishi Cross-Coupling
A streamlined three-step synthesis via Negishi coupling improves scalability:
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Organozinc Reagent Formation: 3-Iodoalanine reacts with activated zinc dust to generate a β-alanine-derived organozinc species .
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Coupling Reaction: Brominated dibenzofurans undergo palladium-catalyzed coupling with the organozinc reagent, producing acetic acid; dibenzofuran-3-ol derivatives in 44–62% yield .
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Deprotection: Boc-protecting groups are removed using trifluoroacetic acid, yielding the free amino acid analog .
This method reduces synthetic steps and enhances throughput, making it preferable for industrial-scale production .
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution (KR) achieves enantioselective synthesis of chiral dibenzofuran derivatives. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic dibenzofuran-3-ol precursors in the presence of disodium carbonate, affording enantiomeric excess (ee) >90% . Key advantages include:
Photophysical and Optical Properties
The compound’s fluorescence arises from π→π* transitions within the dibenzofuran core, modified by the electron-withdrawing acetic acid group. Comparative data for derivatives include:
| Derivative | λₐᵦₛ (nm) | λₑₘ (nm) | Φ | Brightness (cm⁻¹ M⁻¹) |
|---|---|---|---|---|
| 10b (methoxy-subst.) | 295 | 317 | 0.62 | 15,200 |
| 10c (nitro-subst.) | 305 | 325 | 0.49 | 9,800 |
| 10d (unsubstituted) | 285 | 310 | 0.55 | 12,100 |
Solvatochromic studies reveal minimal polarity dependence (Δλₑₘ <10 nm in THF vs. water), making the compound suitable for biological imaging under varying environmental conditions .
Applications in Biochemical Research
Fluorescence Resonance Energy Transfer (FRET)
Incorporation into peptide sequences enables real-time monitoring of enzymatic activity. For example, a decapeptide containing acetic acid; dibenzofuran-3-ol as a FRET donor and 2,4-dinitrophenyllysine as an acceptor was used to track trypsin-mediated hydrolysis . Key findings:
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Förster Distance (R₀): 34.20 Å, comparable to commercial FRET pairs .
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Signal Recovery: Cleavage by trypsin restored donor fluorescence with a linear response over 60 minutes .
Chiral Ligand Synthesis
Enantiomerically pure derivatives serve as precursors for axially chiral ligands. CAL-B-resolved (S)-enantiomers have been coupled to phosphine groups for asymmetric catalysis applications .
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